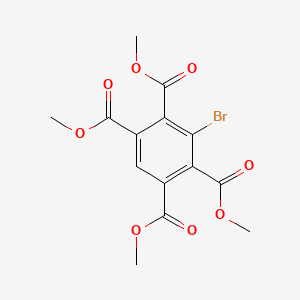
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C₁₄H₁₃BrO₈ and a molecular weight of 389.152 g/mol It is a derivative of benzene, where four carboxylate groups and one bromine atom are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate can be synthesized through the bromination of tetramethyl benzene-1,2,4,5-tetracarboxylate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylate groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products include derivatives with azide, cyanide, or other functional groups replacing the bromine atom.
Reduction: Products include alcohols or aldehydes derived from the reduction of carboxylate groups.
Oxidation: Products include higher oxidation state compounds such as carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl benzene-1,2,4,5-tetracarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Tetramethyl 3,6-dibromobenzene-1,2,4,5-tetracarboxylate: Contains two bromine atoms, leading to different reactivity and applications.
Uniqueness
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of a single bromine atom allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
828922-45-8 |
|---|---|
Molekularformel |
C14H13BrO8 |
Molekulargewicht |
389.15 g/mol |
IUPAC-Name |
tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C14H13BrO8/c1-20-11(16)6-5-7(12(17)21-2)9(14(19)23-4)10(15)8(6)13(18)22-3/h5H,1-4H3 |
InChI-Schlüssel |
GTAXCSFXJUEBPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1C(=O)OC)Br)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


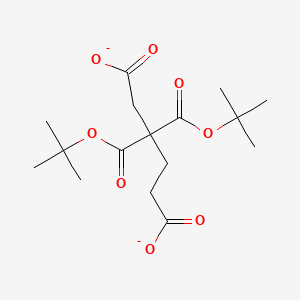
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
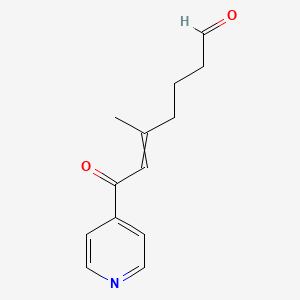
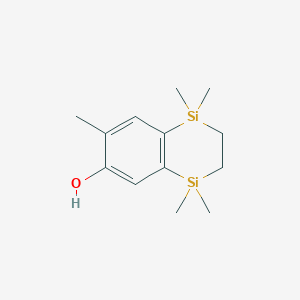
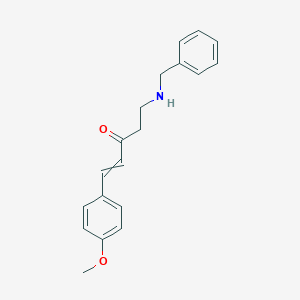


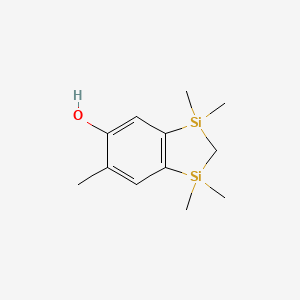


![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
